5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a bromo group and a methoxypyridine-piperidine moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the methoxypyridine-piperidine intermediate, followed by its coupling with a bromopyrimidine derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can form new carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Typical conditions involve the use of organic solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A simpler analog with similar reactivity but lacking the piperidine moiety.
2-Bromo-5-methoxypyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its complex structure, which combines multiple functional groups, making it a versatile and valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c1-24-15-14(3-2-6-19-15)16(23)22-7-4-12(5-8-22)11-25-17-20-9-13(18)10-21-17/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWNVFWVNSBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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